molecular formula C13H13NO3 B11878700 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline CAS No. 7630-56-0

4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B11878700
CAS No.: 7630-56-0
M. Wt: 231.25 g/mol
InChI Key: WTRLPPBODONUCM-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furoquinoline moiety The presence of methoxy groups at positions 4 and 6 adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with suitable nucleophiles, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of catalysts such as piperidine or pyridine, and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process. Specific details on industrial methods are less documented but generally follow principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can exhibit different biological and chemical properties.

Scientific Research Applications

4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the furoquinoline moiety play crucial roles in binding to active sites, thereby modulating biological activities. For instance, its antioxidant properties are attributed to the stabilization of radical intermediates formed during oxidative stress .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is unique due to the specific positioning of its methoxy groups, which influence its chemical stability and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4,6-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRLPPBODONUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=C2OC)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50824475
Record name 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7630-56-0
Record name 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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